molecular formula C10H11BrO2 B1267232 2-Bromo-1-(4-methoxyphenyl)propan-1-one CAS No. 21086-33-9

2-Bromo-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B1267232
CAS No.: 21086-33-9
M. Wt: 243.1 g/mol
InChI Key: QNCDPGOJVGDTAN-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methoxyphenyl)propan-1-one: is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a white crystalline solid that is used in various chemical syntheses and research applications. The compound is known for its reactivity due to the presence of both a bromine atom and a methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Due to the presence of the bromine atom, 2-Bromo-1-(4-methoxyphenyl)propan-1-one can undergo nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Alcohol derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the reactivity and interaction of brominated compounds with biological molecules.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of potential pharmaceutical agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)propan-1-one involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

  • 2-Bromo-1-phenylpropan-1-one
  • 2-Bromo-1-(4-methylphenyl)propan-1-one
  • 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one
  • 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one

Comparison:

Properties

IUPAC Name

2-bromo-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDPGOJVGDTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305736, DTXSID001344417
Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Record name 2-Bromo-4'-methoxypropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21086-33-9
Record name 21086-33-9
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Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

A procedure similar to step 3 of Example 1 was used. 1-(4-methoxy-phenyl)-propan-1-one prepared in the step 2 and bromide were used as starting materials, and anhydrous AlCl3 was used as catalyst. A white solid product was obtained in a yield of 90.7%, mp: 69-70 └. 1H-NMR (CDCl3, 400 MHz) δ: 1.89 (3H, d, J=6.44 Hz, CHBrCH3), 3.88 (3H, s, OCH3), 5.27 (1H, q, J=6.44 Hz, CHBrCH3), 6.96 (2H, d, J=8.72 Hz, ArH), 8.02 (2H, d, J=8.72 Hz, ArH); ESI-MS m/e (%): 242.0 (M+2, 11), 241.0 (M, 11), 135.0 (100).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

0.30 mol of 4′-methoxypropiophenone is dissolved in 230 ml of glacial acetic acid and mixed with 3 drops of 48% HBr solution. In the stirred mixture, 0.30 mol of bromine is now slowly added in drops while being cooled in an ice bath such that the temperature in the flask does not exceed 15° C. The ice bath is removed, and it is stirred for about another 45 minutes in a continuous nitrogen stream to remove the HBR that is produced in the reaction. Then, it is carefully poured onto 300 ml of ice water. The settled precipitate is suctioned off, washed with several portions of water to remove all bromine and dried in a desiccator overnight. The crude product is recrystallized from 96% ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 2-Bromo-1-(4-methoxyphenyl)propan-1-one discovered as a xanthine oxidase inhibitor?

A1: Researchers were investigating the potential of chemically diversifying essential oils to enhance their bioactivity. They treated Foeniculum vulgare Mill essential oil with bromine, leading to the formation of new compounds. Through xanthine oxidase autography coupled with the BIOMSID strategy and bioguided fractionation, this compound was identified as the active compound responsible for the observed increase in xanthine oxidase inhibitory activity. This compound is believed to be formed from the bromination of anethole, a natural component of the essential oil. Interestingly, this compound showed inhibitory potency comparable to allopurinol, a widely used xanthine oxidase inhibitor. []

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